An In-depth Technical Guide to the Chemical Properties of Beta-Ionone Epoxide
An In-depth Technical Guide to the Chemical Properties of Beta-Ionone Epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-ionone (B89335) epoxide, systematically named (E)-4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-one, is a derivative of beta-ionone, a well-known fragrant terpenoid found in various essential oils. The introduction of an epoxide ring to the beta-ionone structure alters its chemical and physical properties, potentially leading to different biological activities. This technical guide provides a comprehensive overview of the known chemical properties of beta-ionone epoxide, including its synthesis, physical characteristics, and spectral data. While the biological activity of beta-ionone is well-documented, the specific signaling pathways of beta-ionone epoxide are less understood. This guide will address the known biological context of the parent compound to provide a framework for future research on the epoxide derivative.
Chemical and Physical Properties
Beta-ionone epoxide is a crystalline solid at room temperature, appearing as a white to pale yellow substance. It is characterized by a floral, violet, and orris-like odor.[1][2][3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₀O₂ | [4][5] |
| Molecular Weight | 208.30 g/mol | [4] |
| Appearance | White to pale yellow crystalline solid | [2][6] |
| Odor | Floral, violet, orris | [2][3][6] |
| Melting Point | 48 °C | [7] |
| Boiling Point | 275-276 °C at 760 mmHg | [7] |
| Solubility | Nearly insoluble in water | [2][6] |
| CAS Number | 23267-57-4 | [4] |
Spectral Data
Mass Spectrometry
The mass spectrum of beta-ionone epoxide shows a characteristic fragmentation pattern that can be used for its identification. The NIST WebBook provides mass spectral data obtained by electron ionization (EI).[4]
Experimental Protocol: GC-MS Analysis of Beta-Ionone Epoxide
A common method for the analysis of beta-ionone epoxide is Gas Chromatography-Mass Spectrometry (GC-MS).
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Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.
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Column: A nonpolar or polar capillary column can be used, depending on the separation requirements. For instance, a DB-Wax column (a polar column) has been used.[8]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injection Mode: Split or splitless injection can be employed.
-
Temperature Program: A temperature ramp is programmed to ensure good separation of the components in a mixture. For example, an initial temperature of 50°C can be held for a few minutes, followed by a ramp of 2°C/min up to 230°C.[8]
-
Mass Spectrometer Settings: The mass spectrometer is typically operated in EI mode at 70 eV. A mass range of m/z 40-400 is scanned.
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Data Analysis: The resulting mass spectrum is compared with reference spectra in databases like the NIST Mass Spectral Library for identification. The fragmentation pattern is analyzed to confirm the structure.
A logical workflow for GC-MS analysis is depicted below:
Caption: Workflow for the analysis of beta-ionone epoxide using GC-MS.
NMR Spectroscopy
Infrared (IR) Spectroscopy
Specific IR spectral data with peak assignments for beta-ionone epoxide were not found in the conducted searches. However, general characteristic IR absorption bands for epoxides can be expected.[13] The spectrum of the parent compound, beta-ionone, has been studied and shows characteristic peaks for the carbonyl group and carbon-carbon double bonds.[7][14] The IR spectrum of beta-ionone epoxide would be expected to show the disappearance of the cyclohexenyl double bond absorption and the appearance of bands characteristic of the epoxide ring, in addition to the retained carbonyl and butenyl double bond absorptions.
Experimental Protocols for Synthesis
Two primary methods for the synthesis of beta-ionone epoxide from beta-ionone are detailed below.
Method 1: Epoxidation with Hydrogen Peroxide and a Selenium Catalyst
This method utilizes hydrogen peroxide as a clean and efficient oxidizing agent in the presence of an organoselenium catalyst.
Experimental Protocol:
-
Reactants:
-
Beta-ionone (1 equivalent)
-
Hydrogen peroxide (30% aqueous solution, 3 equivalents)
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Bis(3,5-bis(trifluoromethyl)phenyl) diselenide (catalyst, 0.01 equivalents)
-
Solvent (Acetonitrile or Dichloromethane)
-
-
Procedure:
-
Dissolve beta-ionone in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the bis(3,5-bis(trifluoromethyl)phenyl) diselenide catalyst to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the hydrogen peroxide solution dropwise to the stirred reaction mixture, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative thin-layer chromatography or column chromatography on silica (B1680970) gel to yield pure beta-ionone epoxide.
-
The logical flow of this synthesis is illustrated below:
Caption: Synthesis workflow for beta-ionone epoxide using hydrogen peroxide.
Method 2: Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
This is a classic method for the epoxidation of alkenes.
Experimental Protocol:
-
Reactants:
-
Beta-ionone (1 equivalent)
-
m-Chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents)
-
Solvent (e.g., Dichloromethane)
-
-
Procedure:
-
Dissolve beta-ionone in dichloromethane (B109758) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0-5 °C for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Biological Activity and Signaling Pathways
While extensive research exists on the biological activities of beta-ionone, there is a significant lack of information regarding the specific cellular targets and signaling pathways of beta-ionone epoxide.[15][16]
The parent compound, beta-ionone, is known to be an agonist of the olfactory receptor OR51E2, which is ectopically expressed in various tissues, including prostate cancer cells and melanocytes.[8][17][18] Activation of OR51E2 by beta-ionone triggers a cascade of intracellular events.
Signaling Pathway of Beta-Ionone (Parent Compound):
The activation of OR51E2 by beta-ionone leads to an increase in intracellular calcium levels.[8][15] This calcium influx, in turn, can activate several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway (specifically ERK1/2) and the PI3K/Akt pathway.[17][19] In prostate cancer cells, this signaling has been shown to involve Gβγ, PI3Kγ, and ARF1 at the Golgi apparatus.[19]
The following diagram illustrates the known signaling pathway for beta-ionone:
Caption: Signaling pathway of beta-ionone via the olfactory receptor OR51E2.
Relevance to Beta-Ionone Epoxide:
It is plausible that beta-ionone epoxide may also interact with olfactory receptors, including OR51E2, due to its structural similarity to beta-ionone. However, the presence of the epoxide ring could alter its binding affinity and downstream signaling effects. Further research is required to elucidate the specific biological targets and mechanisms of action of beta-ionone epoxide.
Conclusion
This technical guide has summarized the currently available information on the chemical properties of beta-ionone epoxide. While methods for its synthesis and some of its physical and spectral characteristics are known, there remain significant gaps in our understanding, particularly concerning its detailed spectral analysis and its specific biological activities and signaling pathways. The provided information on the parent compound, beta-ionone, offers a valuable starting point for future investigations into the unique properties and potential applications of its epoxide derivative in fields such as pharmacology and materials science. Further research is warranted to fully characterize this intriguing molecule.
References
- 1. Structurally related odorant ligands of the olfactory receptor OR51E2 differentially promote metastasis emergence and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Perfumers Apprentice - Ionone Beta Epoxide Crystals (IFF) [shop.perfumersapprentice.com]
- 4. beta-Ionone epoxide | C13H20O2 | CID 5352481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. β-ionone-5,6-epoxide (cis type) [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
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- 8. news.rub.de [news.rub.de]
- 9. Antagonistic interactions between odorants alter human odor perception - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. bmse001269 Beta-Ionone at BMRB [bmrb.io]
- 12. hmdb.ca [hmdb.ca]
- 13. β-ionone-5,6-epoxide (cis type) [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dietary administration of β-ionone epoxide to Sprague-Dawley rats for 90 days - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation | Semantic Scholar [semanticscholar.org]
- 19. The olfactory receptor OR51E2 activates ERK1/2 through the Golgi-localized Gβγ-PI3Kγ-ARF1 pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
